

Toxicological Profile of NC-174 in Early Studies: An In-Depth Technical Guide

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Compound of Interest

Compound Name: NC-174

Cat. No.: B1677926

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Disclaimer: The following document is a representative toxicological profile and is intended to serve as a template. The compound "**NC-174**" is considered hypothetical for this report, and the data presented herein is based on established toxicological profiles of similar small molecule drug candidates. This guide is for illustrative purposes for researchers, scientists, and drug development professionals.

Executive Summary

This report provides a comprehensive overview of the non-clinical toxicological profile of **NC-174**, a novel small molecule entity. The studies summarized herein were conducted to characterize the potential target organ toxicities, establish a safety margin for first-in-human studies, and identify potential hazards associated with acute and repeated-dose exposure. The findings from these early studies are crucial for the continued clinical development of **NC-174**.

Acute Toxicity Studies

Acute toxicity studies were performed in two mammalian species to determine the potential for adverse effects following a single high dose of **NC-174**.

2.1 Experimental Protocols

- Test System: Sprague-Dawley rats and Beagle dogs.
- Route of Administration: Oral (gavage) and intravenous.

- **Dose Levels:** A range of doses were administered to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).
- **Observation Period:** Animals were observed for 14 days post-dose for clinical signs of toxicity, and gross necropsy was performed on all animals.

2.2 Data Summary

Species	Route	LD50 (mg/kg)	95% Confidence Interval (mg/kg)	Key Clinical Signs
Rat	Oral	>2000	N/A	Sedation, ataxia at high doses
Rat	IV	450	380 - 520	Convulsions, respiratory distress
Dog	Oral	>1000	N/A	Emesis, lethargy
Dog	IV	200	150 - 250	Hypotension, cardiac arrhythmias

Repeated-Dose Toxicity Studies

Sub-chronic repeated-dose toxicity studies were conducted to evaluate the effects of **NC-174** following daily administration over a 28-day period.

3.1 Experimental Protocols

- **Test System:** Wistar rats and Cynomolgus monkeys.
- **Route of Administration:** Oral (gavage), once daily.
- **Dose Levels:** Three dose levels (low, mid, high) and a vehicle control group were included.

- Evaluations: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (monkeys), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination.

3.2 Data Summary: No-Observed-Adverse-Effect-Level (NOAEL)

Species	Duration	NOAEL (mg/kg/day)	Target Organs of Toxicity (at higher doses)
Rat	28-day	50	Liver (hepatocellular hypertrophy), Kidney (tubular degeneration)
Monkey	28-day	30	Gastrointestinal tract (inflammation), Liver (elevated enzymes)

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **NC-174**.

4.1 Experimental Protocols

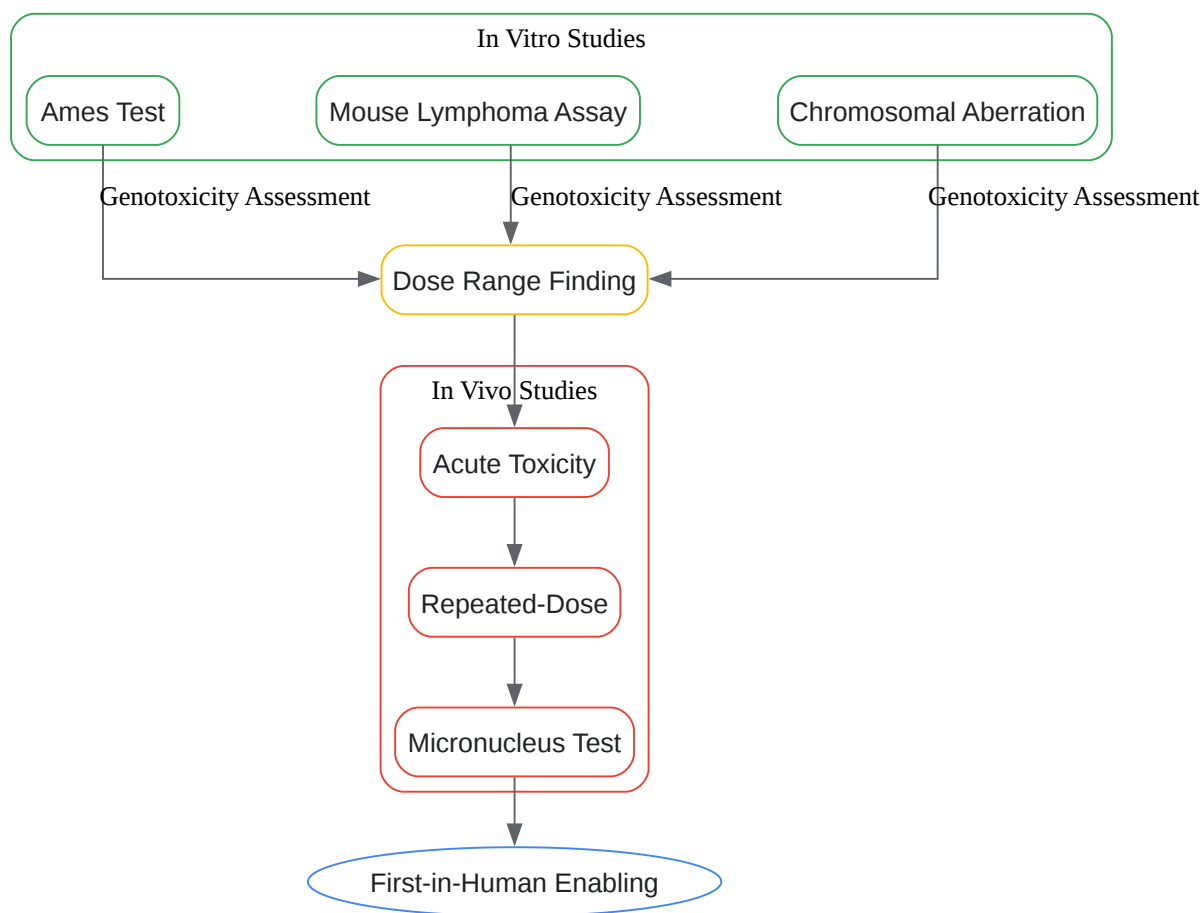
- Bacterial Reverse Mutation Assay (Ames Test): *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA were used with and without metabolic activation (S9).
- In Vitro Mammalian Cell Gene Mutation Test: Mouse lymphoma L5178Y cells (MLA) were used to assess for mutations at the thymidine kinase (TK) locus.
- In Vivo Mammalian Erythrocyte Micronucleus Test: Bone marrow from treated rats was analyzed for the presence of micronucleated polychromatic erythrocytes.

4.2 Data Summary

Assay	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium, E. coli	With and Without S9	Negative
MLA	L5178Y cells	With and Without S9	Negative
Micronucleus Test	Rat bone marrow	N/A	Negative

Visualizations

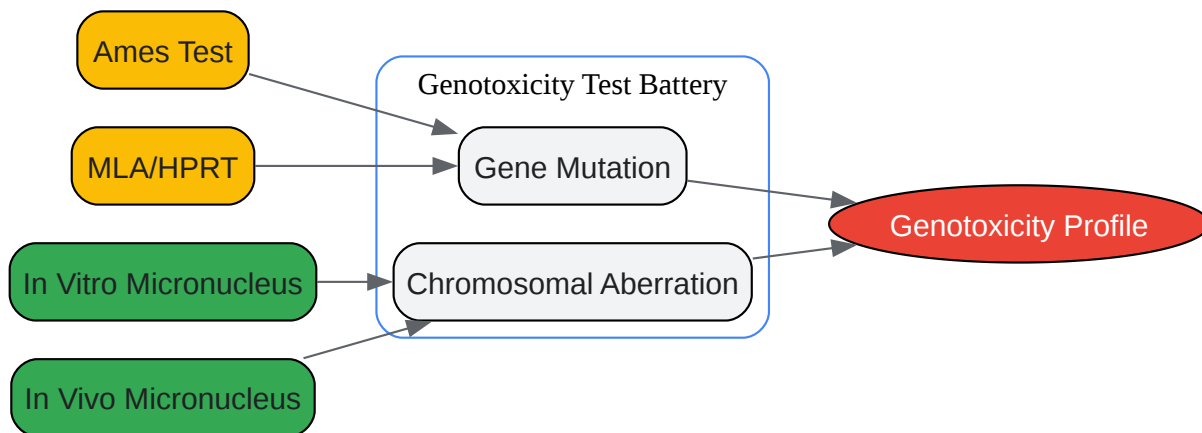
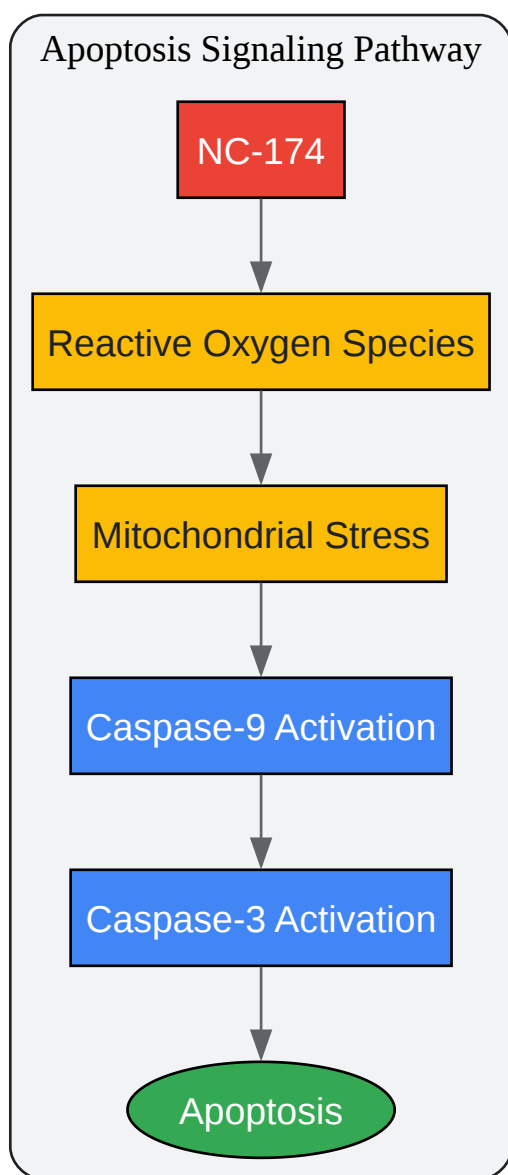
5.1 Preclinical Toxicology Assessment Workflow



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Caption: Workflow for preclinical toxicological assessment of **NC-174**.

5.2 Hypothetical Signaling Pathway Perturbation



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- To cite this document: BenchChem. [Toxicological Profile of NC-174 in Early Studies: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677926#toxicological-profile-of-nc-174-in-early-studies]

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